2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid

Catalog No.
S13803344
CAS No.
M.F
C10H13NO2S
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicaci...

Product Name

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid

IUPAC Name

2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C10H13NO2S/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13)

InChI Key

WGTWXXCXKFNJAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)(CC2=CC=CS2)C(=O)O

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid is a compound characterized by its unique structure, which includes a pyrrolidine ring and a thiophene moiety. The molecular formula for this compound is C10H13NO2SC_{10}H_{13}NO_2S, and it is known for its potential applications in medicinal chemistry due to its biological activity. The presence of the thiophene ring contributes to its chemical reactivity and biological properties, making it a subject of interest in various research fields.

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones, which may enhance its biological activity or alter its pharmacological profile.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more lipophilic and can facilitate drug delivery across biological membranes.
  • Amide Formation: The carboxylic acid can react with amines to form amides, which are important in drug design for increasing the binding affinity of compounds to biological targets.

Research indicates that 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Activity: Compounds with thiophene derivatives have shown promising results against a range of bacterial strains, suggesting potential as antibiotic agents.
  • Anticancer Properties: Some studies have indicated that similar compounds can inhibit cancer cell proliferation, making them candidates for further exploration in cancer therapy .
  • Neuroprotective Effects: The structure suggests that it may interact with neurotransmitter systems, potentially offering neuroprotective benefits.

Several synthetic routes have been developed for the preparation of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid:

  • Direct Alkylation: This method involves the alkylation of pyrrolidine with thiophen-2-ylmethyl halides under basic conditions to yield the desired product.
  • Carboxylation Reactions: Utilizing carboxylic acid derivatives in the presence of coupling agents allows for the formation of the carboxylate group in the final product.
  • Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields by using microwave irradiation, which has been shown to be effective in synthesizing similar compounds.

The applications of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid extend across various domains:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Chemical Research: As a building block in organic synthesis, it can be utilized to create more complex molecules with desired biological properties.
  • Material Science: Due to its unique properties, it may find applications in developing new materials with specific electrical or optical characteristics.

Interaction studies are crucial for understanding how 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid behaves in biological systems:

  • Receptor Binding Studies: Research into how this compound interacts with various receptors can provide insights into its mechanism of action and therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized within biological systems helps predict its efficacy and safety profile.

Several compounds share structural similarities with 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3-Carboxyphenyl)pyrrolidine-2-carboxylic acidContains a phenyl groupExhibits different biological activities due to aromaticity
(S)-2-Methylpyrrolidine-2-carboxylic acidContains a methyl groupKnown for its role in amino acid synthesis
(2S)-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acidSimilar thiophene structureVariations in substitution patterns affect reactivity and activity

Each of these compounds possesses unique features that differentiate them from 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid, particularly concerning their biological activities and synthetic routes.

Synthetic Methodologies for Pyrrolidine-Thiophene Hybrid Systems

Ring-Closure Reactions in Thiophene-Carboxylic Acid Derivatives

Ring-closure reactions are pivotal for constructing the fused thiophene-pyrrolidine framework. A notable approach involves the base-catalyzed reaction of ethyl 2-(phenyliminomethyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate with pyrrolidine, yielding a planar fused thienopyrimidinone ring system. The reaction proceeds via nucleophilic attack of pyrrolidine on the electrophilic imine carbon, followed by cyclization. The resulting structure exhibits a dihedral angle of 68.64° between the thienopyrimidinone core and the phenyl ring, as confirmed by X-ray crystallography.

Alternative routes employ decarboxylative pathways to generate nonstabilized azomethine ylides, which undergo 1,3-dipolar cycloaddition with dipolarophiles. This method, demonstrated in solid-phase synthesis, allows regioselective formation of bicyclic pyrrolidines with tunable stereochemistry. For instance, resin-bound aldehydes or amino acids serve as precursors for ylide generation, enabling modular access to functionalized pyrrolidine-thiophene hybrids.

Solid-Phase Synthesis Techniques for Functionalized Pyrrolidines

Solid-phase synthesis offers advantages in purity and scalability for pyrrolidine-thiophene systems. A breakthrough method involves immobilizing aldehyde or amino acid precursors on resin, followed by in situ generation of azomethine ylides. Cyclic dipolarophiles like thiophene derivatives react with these ylides to form bicyclic pyrrolidines with regio- and diastereoselectivity dependent on substituent effects. For example, thiophene-2-carboxylates yield products with cis-fused rings, whereas acyclic dipolarophiles favor trans configurations.

Key parameters influencing selectivity include:

  • Dipolarophile structure: Electron-deficient thiophenes enhance reaction rates.
  • Solvent polarity: Polar solvents (e.g., DMF) improve ylide stability.
  • Temperature: Lower temperatures (−20°C) favor kinetic control, producing single diastereomers.

Post-Functionalization Strategies for Side-Chain Modifications

Post-functionalization expands the utility of pyrrolidine-thiophene scaffolds. Radical-mediated C–H functionalization, inspired by protein modification techniques, enables site-selective installation of side chains. For instance, visible-light-driven generation of carbon-centered radicals from boronic acid catechol esters facilitates C–C bond formation at dehydroalanine residues. Applied to small molecules, this strategy could introduce fluorinated or aryl groups at the pyrrolidine nitrogen or thiophene methyl position.

Another approach leverages in situ potentiation of pyridylsulfonyl derivatives by Fe(II), generating difluoromethylene-labeled analogs. Such modifications alter electronic properties without disrupting the core heterocyclic structure, as evidenced by maintained planarity in X-ray structures.

Structural and Spectroscopic Characterization

X-ray crystallography of related compounds reveals that the fused thienopyrimidinone system adopts a nearly planar conformation, with puckering limited to the cyclopentene and pyrrolidine rings. Vibrational spectroscopy highlights key modes:

  • Thiophene ring: C–S stretching at 670–720 cm⁻¹.
  • Pyrrolidine ring: N–H bending at 1550 cm⁻¹.

Electronic spectra show absorption maxima at 280–320 nm, attributed to π→π* transitions in the thiophene-pyrrolidine system. Emission spectra exhibit excimer formation at high concentrations, reducing photoluminescence quantum yields.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodYield (%)DiastereoselectivityFunctional Group Tolerance
Base-catalyzed cyclization65–78ModerateLimited to electron-deficient dipolarophiles
Solid-phase synthesis82–90HighBroad (aryl, alkyl, halogens)
Radical post-functionalization45–60N/AExcellent (fluorides, esters)

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.06669983 g/mol

Monoisotopic Mass

211.06669983 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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